![molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0](/img/structure/B41581.png)

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Overview

Description

Synthesis Analysis

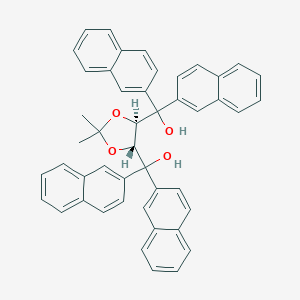

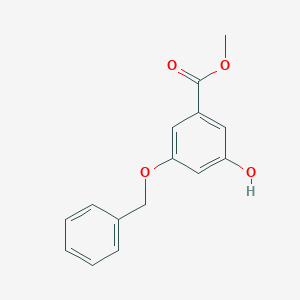

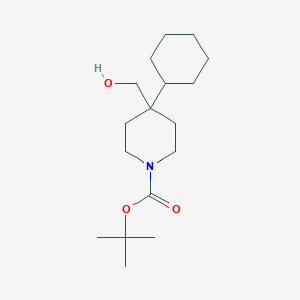

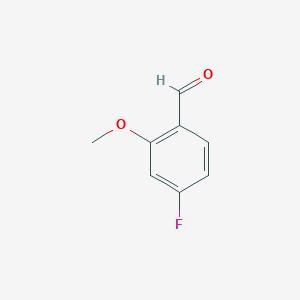

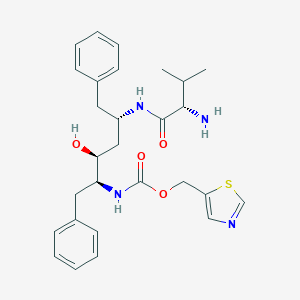

The compound has been synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde through a series of steps involving reductive amination, N-methylation, cyclization in acid, acetylation, and hydrogenolysis, followed by oxidation. This process yields the compound with an overall efficiency of 66% (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Molecular Structure Analysis

Although specific studies directly detailing the molecular structure analysis of this compound through methods like X-ray crystallography or NMR spectroscopy were not found in the current search, related compounds have been studied to understand their structural characteristics and potential interactions at the molecular level. The close analysis of these structures can provide insights into the spatial arrangement and electronic configuration crucial for understanding its reactivity and interaction with biological molecules.

Chemical Reactions and Properties

One study focused on the reactions of this compound and its derivatives with indole, leading to the formation of indolyltetrahydroisoquinoline systems through aminoalkylation, indicating a pathway for generating new classes of compounds (Krasnov & Kartsev, 2002).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, of similar compounds have been explored to understand their behavior under different environmental conditions. For example, the crystal structure of a closely related compound was elucidated, providing valuable information on its solid-state arrangement (Galdámez, Castro-Castillo, & Cassels, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical entities, stability under various conditions, and potential for undergoing specific chemical transformations, have been investigated to a limited extent. For instance, the interaction with 1,3-dimethylbarbituric acid to yield novel derivatives highlights the compound's chemical versatility and potential for generating pharmacologically active molecules (Krasnov, Kartsev, & Khrustalev, 2002).

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, characterized by a benzene ring fused to a pyridine ring, have been explored for various pharmacological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. The broad spectrum of biological activities suggests the potential of isoquinoline compounds, including 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol, in contributing to the development of new pharmacotherapies (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, a class of compounds known for their neurotoxicity as well as neuroprotective properties, have been investigated for their therapeutic applications, including anticancer and Parkinsonism-preventing properties. The discovery and development of these compounds for various therapeutic areas, including cancer, malaria, and central nervous system disorders, highlight the versatility and potential of tetrahydroisoquinolines in drug discovery (Singh & Shah, 2017).

Antioxidant Activity and Chemical Analysis

Studies on compounds related to isoquinolines have emphasized their antioxidant properties and the importance of developing analytical methods to determine antioxidant activity. These insights into the chemical analysis and evaluation of antioxidant capacities of isoquinoline derivatives could inform research on the specific compound of interest by highlighting the methods used to assess such activities and their relevance in various fields, including pharmacology and food science (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAEQCTLGPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)